REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[C:5](=[CH:7][CH:8]=[C:9]([CH:11]=[O:12])[CH:10]=1)[OH:6].[BH4-].[Na+].Cl>CO>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[CH:7][C:5]=1[OH:6] |f:1.2|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
COC(C=1C(O)=CC=C(C1)C=O)=O
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was further stirred at 0° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 0.3 h
|
Duration
|
0.3 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC(=C1)CO)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |